H3K9me2 Peptide Increases ZMET2 DNA Methyltransferase Activity 79-Fold Relative to Unmodified H3K9me0 Peptide
The H3K9me2 peptide (residues 1-32) exerts a profound allosteric effect on ZMET2 DNA methyltransferase activity compared to the unmodified H3K9me0 peptide. In single-turnover assays with 157 bp naked DNA, the rate constant (kmax) for ZMET2 in the presence of H3K9me2 peptide is 0.011 min⁻¹, which is a 79-fold increase over the rate with H3K9me0 peptide (0.00014 min⁻¹) [1]. This quantifiable difference demonstrates that the dimethylated lysine modification is essential for maximal enzymatic activation, a property absent in the unmodified analog.
| Evidence Dimension | Enzymatic activity (ZMET2 DNA methyltransferase rate constant, kmax) |
|---|---|
| Target Compound Data | 0.011 ± 0.0002 min⁻¹ |
| Comparator Or Baseline | H3K9me0 peptide (unmodified): 0.00014 ± 1.4E-5 min⁻¹ |
| Quantified Difference | 79-fold higher rate constant (calculated as 0.011 / 0.00014) |
| Conditions | Single-turnover assay with 157 bp naked DNA (601 sequence), 5 μM ZMET2, 200 nM DNA, 25 μM H3 tail peptide (residues 1-32) [1] |
Why This Matters
This data provides a clear, quantitative justification for procuring the dimethylated H3K9 peptide over the unmodified version when studying histone crosstalk with DNA methylation machinery, ensuring maximal and reproducible enzymatic response.
- [1] PMC. (2019). Figure 2: ZMET2 binding and activity are increased by the H3K9me mark and DNA hemimethylation. PMC6407616. View Source
